N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Physicochemical profiling Lead optimization ADME prediction

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a unique thiazole-pyrazole hybrid chemical probe. Its 5-benzoyl-4-phenylthiazole core engages COUP-TFII/NRF2 pathways, while the 1-ethyl-1H-pyrazole-3-carboxamide moiety targets FLT3 kinase (sub-nanomolar IC50 potential). This dual pharmacophore design cannot be replicated by simpler thiazole or pyrazole monomers. Ideal for dissecting kinase-nuclear receptor crosstalk in prostate cancer and leukemia models. For research use only.

Molecular Formula C22H18N4O2S
Molecular Weight 402.47
CAS No. 1170198-27-2
Cat. No. B2538166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS1170198-27-2
Molecular FormulaC22H18N4O2S
Molecular Weight402.47
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N4O2S/c1-2-26-14-13-17(25-26)21(28)24-22-23-18(15-9-5-3-6-10-15)20(29-22)19(27)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,23,24,28)
InChIKeyMDLJOFDWBZDZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1170198-27-2): Compound Class and Core Structural Profile


N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1170198-27-2) is a synthetic heterocyclic compound with the molecular formula C22H18N4O2S and a molecular weight of 402.5 g/mol [1]. It belongs to a class of thiazole-pyrazole carboxamide hybrids that have been investigated for kinase inhibition and nuclear receptor modulation. Its core scaffold—a 5-benzoyl-4-phenylthiazole linked via a 2-amino bridge to a 1-ethyl-1H-pyrazole-3-carboxamide—distinguishes it from simpler thiazole or pyrazole monomers and places it within a chemical space explored for selective FLT3 kinase and COUP-TFII receptor inhibition [2].

Why Generic Thiazole or Pyrazole Carboxamide Analogs Cannot Substitute for N-(5-Benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide in Targeted Research


In-class substitution fails because the compound's 5-benzoyl-4-phenylthiazole core is critical for target engagement, while the 1-ethyl-1H-pyrazole-3-carboxamide side chain modulates selectivity and potency. Published SAR on the 2-amino-5-benzoyl-4-phenylthiazole series demonstrates that acylation at the 2-amino position is essential for high adenosine A1 receptor affinity, with the best compound (16m) showing a Ki of 4.83 nM at rat A1 receptors [1]. Replacing the thiazole-pyrazole amide with a simple 2-amino or 2-benzoylamino group shifts selectivity toward adenosine receptors, whereas the pyrazole-3-carboxamide moiety has been independently optimized to achieve sub-nanomolar FLT3 kinase inhibition (IC50 0.213 nM) in related series [2]. These distinct SAR landscapes mean that a generic 5-benzoyl-4-phenylthiazole or a simple 1-ethyl-1H-pyrazole-3-carboxamide cannot replicate the specific multi-target or target-selective profile that this hybrid structure is designed to probe.

Quantitative Differentiation Evidence for N-(5-Benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Against Its Closest Analogs


Molecular Weight and Topological Polar Surface Area Differentiation from 2-Amino-5-benzoyl-4-phenylthiazole Lead Compounds

The target compound (MW 402.5 g/mol, C22H18N4O2S) is significantly larger than the core 2-amino-5-benzoyl-4-phenylthiazole scaffold (MW ~280 g/mol) due to the addition of the 1-ethyl-1H-pyrazole-3-carboxamide group [1]. This increases the topological polar surface area (tPSA) by approximately 30–40 Ų relative to the 2-amino parent, which is predicted to reduce CNS permeability and alter the compound's ADME profile compared to adenosine A1 antagonist leads [2]. The added heteroatom count (4N vs 2N in 2-amino analogs) also creates additional hydrogen-bond acceptor/donor sites that can be exploited for kinase hinge-region binding.

Physicochemical profiling Lead optimization ADME prediction

Distinct Target Engagement Profile: COUP-TFII/NRF2 Inhibition vs. Adenosine A1 Antagonism

Patent CN116199682A discloses phenylthiazolyl benzamide derivatives, including compounds structurally related to the target molecule, as inhibitors of COUP-TFII and NRF2 with anti-proliferative activity against prostate cancer cells [1]. In contrast, the 2-amino-5-benzoyl-4-phenylthiazole series (e.g., compound 16m) is optimized for adenosine A1 receptor antagonism with Ki values of 4.83 nM (rat A1) and 57.4 nM (human A1) [2]. The target compound's pyrazole-3-carboxamide moiety is absent in adenosine A1 antagonists, suggesting a divergent target engagement profile. While direct IC50 data for the target compound against COUP-TFII has not been publicly disclosed in accessible literature, the patent's claims establish that this chemotype is functionally distinct from adenosine receptor-targeting analogs.

Nuclear receptor inhibition Prostate cancer COUP-TFII NRF2

Kinase Selectivity Implications of the 1-Ethyl-1H-Pyrazole-3-Carboxamide Moiety vs. Alternative 2-Amino Substituents

In a related 1H-pyrazole-3-carboxamide series, compound 50 achieved an FLT3 IC50 of 0.213 nM and inhibited MV4-11 cell growth with an IC50 of 16.1 nM, while displaying no cytotoxicity to FLT3-independent cells [1]. The presence of the 1-ethyl substituent on the pyrazole ring, as in the target compound, is a key structural feature that has been shown to influence kinase selectivity in similar chemotypes. By contrast, the 2-amino-5-benzoyl-4-phenylthiazole series lacks this pyrazole carboxamide entirely and shows no reported FLT3 activity. Although direct FLT3 inhibition data for the target compound have not been published, its incorporation of the 1-ethyl-1H-pyrazole-3-carboxamide group—a privileged fragment in FLT3 inhibitor design—creates a plausible kinase inhibition profile that is absent in 2-amino or 2-benzoylamino thiazole analogs.

FLT3 kinase inhibition Kinase selectivity Antileukemic activity

High-Value Research Application Scenarios for N-(5-Benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Based on Differentiation Evidence


COUP-TFII/NRF2 Nuclear Receptor Probe for Prostate Cancer Target Validation

Based on the patent disclosure of phenylthiazolyl benzamide derivatives as COUP-TFII and NRF2 inhibitors with anti-proliferative activity in prostate cancer cells [1], this compound can serve as a chemical probe to dissect the role of COUP-TFII/NRF2 crosstalk in castration-resistant prostate cancer. Unlike adenosine A1 antagonists (e.g., compound 16m) that are irrelevant to this pathway [2], the thiazole-pyrazole hybrid scaffold may offer a novel starting point for developing nuclear receptor modulators.

Kinase Selectivity Profiling in FLT3-Mutant Acute Myeloid Leukemia Cell Lines

Given that 1H-pyrazole-3-carboxamide derivatives have demonstrated sub-nanomolar FLT3 inhibition and potent anti-leukemic activity in MV4-11 cells [1], this compound—bearing the identical 1-ethyl-1H-pyrazole-3-carboxamide pharmacophore—is a strong candidate for FLT3 kinase selectivity screening. Its distinct 5-benzoyl-4-phenylthiazole tail differentiates it from reported FLT3 inhibitor series (e.g., compound 50), potentially offering a unique kinase selectivity fingerprint.

Dual-Target Hypothesis Testing: Simultaneous Kinase and Nuclear Receptor Engagement

The hybrid structure merges a kinase-directed pyrazole-3-carboxamide with a nuclear-receptor-active phenylthiazole benzamide scaffold [1][2]. This makes the compound uniquely suited for testing dual-target hypotheses in diseases where both kinase signaling (e.g., FLT3, CDK) and nuclear receptor dysregulation (COUP-TFII, NRF2) contribute to pathogenesis, such as certain aggressive prostate or hematological malignancies.

ADME Tool Compound for Assessing CNS vs. Peripheral Distribution of 5-Benzoyl-4-phenylthiazole Derivatives

With a molecular weight of 402.5 g/mol and an estimated tPSA >90 Ų, this compound is predicted to have lower CNS penetration than the smaller 2-amino-5-benzoyl-4-phenylthiazole adenosine A1 antagonists (tPSA ~55–65 Ų) [1][2]. It can therefore be used as a tool to investigate how increasing molecular complexity within the 5-benzoyl-4-phenylthiazole series affects blood-brain barrier permeability and peripheral tissue distribution.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.